molecular formula C22H17N7O5 B6553775 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1040675-77-1

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6553775
CAS No.: 1040675-77-1
M. Wt: 459.4 g/mol
InChI Key: ZKGMGODAGVSZNS-UHFFFAOYSA-N
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Description

6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), a key enzyme highly expressed in the medium spiny neurons of the striatum and critical for regulating intracellular cAMP and cGMP signaling. This compound was developed as part of a structure-based drug design effort to create potent PDE10A inhibitors for investigating basal ganglia function . Its primary research value lies in the study of striatal circuitry and the associated neuropsychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. By selectively inhibiting PDE10A, this compound increases cyclic nucleotide levels in the striatum, modulating the activity of dopamine and glutamate pathways, which can be leveraged in preclinical models to probe the neurobiology of these conditions and evaluate potential therapeutic strategies. Research utilizing this inhibitor has helped elucidate the role of PDE10A in controlling the excitability of striatal output pathways . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O5/c1-2-31-15-6-4-3-5-14(15)29-21-19(25-27-29)22(30)28(11-23-21)10-18-24-20(26-34-18)13-7-8-16-17(9-13)33-12-32-16/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGMGODAGVSZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-ethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxole moiety and a triazolopyrimidine core. Its molecular formula is C20H18N4O4C_{20}H_{18}N_4O_4 with a molecular weight of approximately 378.39 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC20H18N4O4
Molecular Weight378.39 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the benzodioxole and oxadiazole rings followed by coupling reactions to introduce the triazolo-pyrimidine structure. Specific synthetic routes and conditions may vary but generally require careful control of reaction parameters to ensure yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound was tested against various cancer cell lines including A549 (lung cancer) and C6 (rat glioma). It exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
    Cell LineIC50 (µM)Mechanism of Action
    A54912.5Induction of apoptosis
    C615.0Disruption of mitochondrial function

The mechanism underlying its anticancer activity appears to involve apoptosis induction and interference with mitochondrial membrane potential.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes associated with cancer progression:

  • Cholinesterase Inhibition : While not primarily an anticholinergic agent, studies showed that it did not significantly inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting a selective mechanism focused on cancer cells rather than neurotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, preliminary evaluations indicate some antimicrobial activity against common pathogens:

PathogenActivity
Staphylococcus aureusModerate
Escherichia coliWeak

This broad-spectrum activity may be attributed to the structural features that allow interaction with microbial membranes.

Case Studies

Several case studies have documented the efficacy of similar compounds derived from benzodioxole frameworks in clinical settings:

  • Benzodioxole Derivatives : A study demonstrated that benzodioxole-based compounds exhibited potent anticancer effects through various mechanisms including DNA synthesis inhibition and apoptosis promotion .
  • Thiosemicarbazone Derivatives : Related compounds were shown to have significant cytotoxic effects on human cancer cell lines while maintaining low toxicity towards non-cancerous cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a triazolopyrimidinone core with several analogues, differing primarily in substituents (Table 1).

Table 1: Structural Comparison of Triazolopyrimidinone Derivatives
Compound Name Substituent at Position 6 Substituent at Position 3 Molecular Weight Key Features
Target Compound [3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl 2-Ethoxyphenyl 505.4 g/mol Benzodioxol enhances metabolic stability; ortho-ethoxy increases steric bulk
Compound A (CAS 1040677-11-9) [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-Ethoxyphenyl 506.3 g/mol Bromophenyl improves halogen bonding; para-ethoxy optimizes π-π stacking
Compound B (CAS 1207050-58-5) [3-(3-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl 4-Ethoxyphenyl 463.9 g/mol Chlorobenzyl enhances lipophilicity; para-ethoxy substitution alters solubility

Key Observations :

  • Electron-Withdrawing Groups : The benzodioxol moiety in the target compound provides electron-rich aromaticity, contrasting with bromo- or chloro-substituted analogues, which prioritize halogen bonding .
  • Molecular Weight : All derivatives fall within the 450–510 g/mol range, adhering to Lipinski’s Rule of Five criteria for drug-likeness .

Key Observations :

  • Base-Mediated Coupling : highlights the use of cesium carbonate in DMF for oxadiazole-triazole coupling, a method applicable to the target compound .

Pharmacological and Physicochemical Properties

Comparative analysis of pharmacokinetic parameters and bioactivity is critical for lead optimization.

Table 3: In Silico and Experimental Properties
Parameter Target Compound Compound A Compound B Celecoxib (Reference)
LogP (Lipophilicity) 3.2 (predicted) 3.5 3.8 3.5
Aqueous Solubility (mg/mL) 0.05 (low) 0.03 0.02 0.01
Drug-Likeness (SwissADME) 2 violations (MW > 500) 1 violation 1 violation Compliant
Predicted Targets Kinases, antimicrobial enzymes COX-2, kinases Kinases, antimicrobial enzymes COX-2

Key Observations :

  • Lipophilicity : The target compound’s logP (3.2) is lower than bromo/chloro analogues, suggesting improved solubility but reduced membrane permeability .
  • Drug-Likeness : High molecular weight (>500 g/mol) may limit oral bioavailability, necessitating structural optimization .
  • Target Prediction : The benzodioxol group may confer selectivity for oxidative enzymes (e.g., cytochrome P450), while halogenated analogues favor kinase inhibition .

Mechanistic Insights from Structural Similarity

emphasizes that structurally similar compounds often share mechanisms of action (MOAs). For example:

  • Benzodioxol vs. Halogenated Analogues : The benzodioxol group’s electron-donating effects may stabilize interactions with catalytic lysine residues in kinases, whereas bromo/chloro substituents facilitate hydrophobic pocket binding .
  • Ethoxy Substitution : Para-ethoxy groups (Compound A/B) enhance COX-2 inhibition (similar to celecoxib), while ortho-ethoxy (target compound) may shift selectivity toward bacterial topoisomerases .

Q & A

Basic Research Questions

Q. What are the key strategies for optimizing the synthesis of this compound, and how can purity be maximized?

  • Methodological Answer : Synthesis optimization involves multi-step reactions with careful control of temperature, solvent selection, and catalyst use. For example, the oxadiazole ring formation typically requires cyclization of amidoxime precursors under reflux conditions with catalysts like DCC (dicyclohexylcarbodiimide) . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol or acetonitrile) is critical to achieve >95% purity. Monitoring intermediates with TLC and HPLC ensures reaction progression .

Q. Which analytical techniques are most reliable for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) resolves the triazolo-pyrimidine core and substituent connectivity . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry. Elemental analysis validates purity, and FT-IR identifies functional groups like the oxadiazole C=N stretch (~1600 cm⁻¹) .

Q. How should researchers design initial biological activity screening assays for this compound?

  • Methodological Answer : Begin with in silico ADMET predictions (e.g., SwissADME) to assess drug-likeness and prioritize targets . Follow with in vitro assays:

  • Enzyme inhibition : Use fluorescence-based or radiometric assays for kinases or phosphodiesterases, given the triazolo-pyrimidine scaffold’s affinity .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC₅₀ calculations .
  • Anti-inflammatory : Measure COX-2 inhibition via ELISA .

Advanced Research Questions

Q. How can contradictory data in synthesis yields or biological activity be resolved?

  • Methodological Answer : For synthesis inconsistencies:

  • Reaction reproducibility : Standardize solvent drying (e.g., molecular sieves for THF) and catalyst activation (e.g., Pd/C under H₂) .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust stoichiometry .
    • For biological variability:
  • Assay validation : Include positive controls (e.g., celecoxib for COX-2) and replicate experiments across labs .
  • Structural analogs : Compare activity of derivatives (e.g., varying benzodioxole substituents) to isolate pharmacophores .

Q. What computational approaches are effective for studying binding mechanisms or pharmacokinetics?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like PDE4B or CDK2. Validate with MD simulations (GROMACS) to assess stability .
  • Pharmacokinetic modeling : Predict logP and bioavailability via QSAR models (e.g., pkCSM) and refine with experimental Caco-2 permeability assays .

Q. How do modifications to the benzodioxole or ethoxyphenyl groups affect pharmacological profiles?

  • Methodological Answer :

  • Substituent effects : Synthesize analogs with halogenated (e.g., Cl, F) or electron-donating (e.g., OMe) groups on the benzodioxole. Test solubility (shake-flask method) and logD (HPLC) to correlate hydrophobicity with activity .
  • SAR studies : Replace the ethoxyphenyl with pyridyl or thiophene rings. Compare IC₅₀ values in enzyme assays to map steric/electronic requirements .

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